molecular formula C16H12BrN3O3S B12009891 1-(2-(2-Nitrophenyl)-2-oxoethyl)-4-(2-thienyl)pyrimidin-1-ium bromide CAS No. 623940-69-2

1-(2-(2-Nitrophenyl)-2-oxoethyl)-4-(2-thienyl)pyrimidin-1-ium bromide

Cat. No.: B12009891
CAS No.: 623940-69-2
M. Wt: 406.3 g/mol
InChI Key: RJKDCUHJYLMGKT-UHFFFAOYSA-M
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Description

NTPTP , is a heterocyclic organic compound. Its chemical structure consists of a pyrimidine ring fused with a thiophene ring, and it bears a nitrophenyl group at one of the nitrogen atoms. The bromide ion balances the positive charge on the pyrimidinium ring. NTPTP exhibits interesting properties due to its aromatic and electron-withdrawing substituents.

Preparation Methods

Synthetic Routes: Several synthetic routes lead to NTPTP. One common method involves the reaction of 2-nitrobenzaldehyde with thiourea to form 2-(2-nitrophenyl)thiouracil. Subsequent cyclization with ethyl acetoacetate yields the pyrimidine ring. Finally, quaternization with bromine produces NTPTP .

Industrial Production: While NTPTP is not produced on an industrial scale, its synthesis can be adapted for larger-scale production. Researchers have explored continuous flow processes and green chemistry approaches to improve efficiency and sustainability.

Chemical Reactions Analysis

Reactions: NTPTP participates in various chemical reactions:

    Reduction: Reduction of the nitro group to an amino group can be achieved using catalytic hydrogenation or other reducing agents.

    Substitution: The bromide ion can be replaced by other nucleophiles, leading to diverse derivatives.

    Oxidation: Oxidation of the thienyl group may yield sulfone or sulfoxide derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas over a metal catalyst (e.g., Pd/C), or sodium dithionite.

    Substitution: Alkyl halides, amines, or other nucleophiles.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA).

Major Products: The major products depend on the specific reaction conditions. For example, reduction yields the corresponding amino derivative, while substitution leads to various quaternary ammonium salts.

Scientific Research Applications

NTPTP finds applications in:

    Medicine: As a potential antimicrobial agent due to its cationic nature.

    Chemical Biology: Studying interactions with DNA or proteins.

    Industry: As a precursor for functionalized materials.

Mechanism of Action

NTPTP’s mechanism of action likely involves:

    Electrostatic Interactions: The positively charged pyrimidinium moiety can interact with negatively charged biological molecules.

    Target Binding: It may bind to specific receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

NTPTP’s uniqueness lies in its combination of pyrimidine, thiophene, and nitrophenyl moieties. Similar compounds include other pyrimidinium salts, but few possess the same substitution pattern.

: S. M. Khedekar, et al. (2012). Synthesis and antimicrobial activity of some new pyrimidin-1-ium salts. Journal of Chemical Sciences, 124(4), 937-944. DOI: 10.1007/s12039-012-0291-3

Properties

CAS No.

623940-69-2

Molecular Formula

C16H12BrN3O3S

Molecular Weight

406.3 g/mol

IUPAC Name

1-(2-nitrophenyl)-2-(4-thiophen-2-ylpyrimidin-1-ium-1-yl)ethanone;bromide

InChI

InChI=1S/C16H12N3O3S.BrH/c20-15(12-4-1-2-5-14(12)19(21)22)10-18-8-7-13(17-11-18)16-6-3-9-23-16;/h1-9,11H,10H2;1H/q+1;/p-1

InChI Key

RJKDCUHJYLMGKT-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C[N+]2=CN=C(C=C2)C3=CC=CS3)[N+](=O)[O-].[Br-]

Origin of Product

United States

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